molecular formula C18H18N2O2 B5742683 N-(3-cyanophenyl)-2-(4-propan-2-ylphenoxy)acetamide

N-(3-cyanophenyl)-2-(4-propan-2-ylphenoxy)acetamide

Cat. No.: B5742683
M. Wt: 294.3 g/mol
InChI Key: ZZKOWNDWBNDXCK-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(4-propan-2-ylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone

Properties

IUPAC Name

N-(3-cyanophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(2)15-6-8-17(9-7-15)22-12-18(21)20-16-5-3-4-14(10-16)11-19/h3-10,13H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKOWNDWBNDXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-(4-propan-2-ylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 4-propan-2-ylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-propan-2-ylphenoxy)acetyl chloride.

    Amidation Reaction: The 2-(4-propan-2-ylphenoxy)acetyl chloride is then reacted with 3-aminobenzonitrile in the presence of a base like pyridine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-(4-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(3-cyanophenyl)-2-(4-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(4-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanophenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

N-(3-cyanophenyl)-2-(4-propan-2-ylphenoxy)acetamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

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